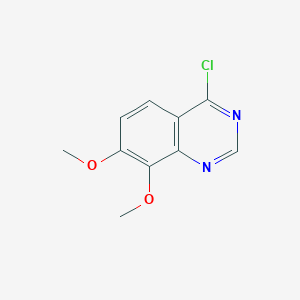
4-クロロ-7,8-ジメトキシキナゾリン
説明
4-Chloro-7,8-dimethoxyquinazoline is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-7,8-dimethoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7,8-dimethoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学的性質
“4-クロロ-7,8-ジメトキシキナゾリン” は、CAS番号: 211320-77-3 を持つ化学化合物です . 分子量は 224.65 です . この化合物は白い固体です .
抗腫瘍活性
一連の新しい 4,6,7-置換キナゾリン誘導体は、ヒト癌細胞株に対する抗増殖活性を評価するために設計、合成されました . すべての標的化合物のうち、ある化合物は in vitro で MGC-803 細胞に対して最も強力な抗増殖活性を示しました .
コロニー形成の阻害
この化合物は、MGC-803 細胞のコロニー形成を明らかに阻害できます . これは、この化合物が体内の癌細胞の拡散を防ぐために使用できることを示唆しています。
細胞移動の阻害
この化合物は、MGC-803 細胞の移動を阻害できます . これは、癌細胞が体の他の部位に転移するのを潜在的に防ぐことができるため、重要です。
アポトーシスの誘導
この化合物は、MGC-803 細胞のアポトーシスを誘導できます . アポトーシス、またはプログラムされた細胞死は、体が不要になった細胞や異常な細胞を取り除くために使用するメカニズムです。この特性は、癌の治療に役立てることができます。
細胞周期停止の誘導
この化合物は、G1 期で細胞周期停止を誘導できます . つまり、この化合物は細胞が分裂して成長するのを防ぐことができます。これは、癌の進行における重要なステップです。
生物活性
4-Chloro-7,8-dimethoxyquinazoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H9ClN2O2
- Molecular Weight : 224.64 g/mol
- CAS Number : 45790021
Synthesis
The synthesis of 4-Chloro-7,8-dimethoxyquinazoline typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including acylation and cyclization reactions, which yield a range of quinazoline derivatives with varying biological activities.
Antitumor Activity
4-Chloro-7,8-dimethoxyquinazoline has been investigated for its antitumor properties. In a study assessing its effects on breast cancer cell lines (MDA-MB-231 and MDA-MB-468), it demonstrated significant antiproliferative activity. The results indicated that the compound was more potent than some existing chemotherapeutics, with a GI50 value of approximately 0.44 μM for MDA-MB-468 cells .
Table 1: Antitumor Activity of 4-Chloro-7,8-dimethoxyquinazoline
| Cell Line | GI50 (μM) | Comparison Drug | GI50 (μM) |
|---|---|---|---|
| MDA-MB-231 | 1.60 | Doxorubicin | 0.80 |
| MDA-MB-468 | 0.44 | Doxorubicin | 0.50 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to clinically used antibiotics like ampicillin and isoniazid . Its broad-spectrum activity includes efficacy against gram-positive bacteria and mycobacterial strains.
Table 2: Antimicrobial Efficacy of 4-Chloro-7,8-dimethoxyquinazoline
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <1 µg/mL |
| Enterococcus faecalis | <1 µg/mL |
| Mycobacterium tuberculosis | <5 µg/mL |
The biological activity of 4-Chloro-7,8-dimethoxyquinazoline is attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Notably, it has shown inhibition of phosphodiesterase (PDE) enzymes, particularly PDE1B, with an IC50 value as low as 35 nM . This inhibition can lead to increased levels of cyclic nucleotides within cells, affecting various downstream signaling pathways critical for cell proliferation and survival.
Case Studies
- Anticancer Study : A focused library of mono-acylated derivatives was screened for anti-breast cancer activity where 4-Chloro-7,8-dimethoxyquinazoline exhibited superior potency compared to other tested compounds . The study highlighted the need for novel agents in treating triple-negative breast cancer (TNBC), emphasizing the compound's potential as a non-toxic therapeutic option.
- Antimicrobial Evaluation : In another study assessing the antimicrobial properties of quinazoline derivatives, 4-Chloro-7,8-dimethoxyquinazoline was part of a series that demonstrated significant activity against resistant strains such as MRSA and vancomycin-resistant Enterococcus . The low cytotoxicity observed in primary mammalian cell lines further supports its therapeutic potential.
特性
IUPAC Name |
4-chloro-7,8-dimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-7-4-3-6-8(9(7)15-2)12-5-13-10(6)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPKBBLAXBUADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NC=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672168 | |
| Record name | 4-Chloro-7,8-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211320-77-3 | |
| Record name | 4-Chloro-7,8-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















